molecular formula C5H14N2 B1615503 1,4-Diaminopentane CAS No. 591-77-5

1,4-Diaminopentane

Cat. No.: B1615503
CAS No.: 591-77-5
M. Wt: 102.18 g/mol
InChI Key: UEICEJLUNGARHQ-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple amine functional groups. The preferred International Union of Pure and Applied Chemistry name for this compound is pentane-1,4-diamine, which clearly indicates the five-carbon alkane backbone with amino groups positioned at the first and fourth carbon atoms. This nomenclature system provides unambiguous identification of the compound's structure by specifying both the carbon chain length and the precise locations of the functional groups.

The compound is systematically classified as a primary aliphatic diamine, belonging to the broader category of alkyldiamines. The Chemical Abstracts Service registry number 591-77-5 serves as a unique identifier for this specific isomer, distinguishing it from other pentanediamine variants. Alternative nomenclature systems may refer to the compound as 1,4-pentanediamine or 1,4-diaminopentan, though these variations maintain the same structural specificity regarding functional group positioning. The systematic classification places this compound within the family of linear diamines, specifically those derived from pentane frameworks with terminal and internal amino substitution patterns.

The molecular identifier systems provide additional classification parameters for this compound. The International Chemical Identifier string InChI=1S/C5H14N2/c1-5(7)3-2-4-6/h5H,2-4,6-7H2,1H3 encodes the complete structural information, while the corresponding International Chemical Identifier Key UEICEJLUNGARHQ-UHFFFAOYSA-N serves as a shortened, hash-based representation. These standardized identifiers facilitate database searches and cross-referencing across different chemical information systems, ensuring consistent identification regardless of the nomenclature system employed.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₅H₁₄N₂, indicating a composition of five carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms. This formula represents the empirical and molecular formula simultaneously, as the compound does not exist in polymeric forms under standard conditions. The molecular weight calculations yield precise values of 102.18 g/mol according to multiple authoritative sources, with some databases reporting slight variations such as 102.17800 g/mol due to different rounding conventions in atomic mass calculations.

Detailed mass spectrometric analysis reveals an exact monoisotopic mass of 102.11600 daltons, which represents the mass of the most abundant isotopic composition. This precise mass value becomes crucial for high-resolution mass spectrometry applications and structural confirmation studies. The molecular composition analysis indicates a nitrogen content of approximately 27.44% by mass, reflecting the significant contribution of the two amino functional groups to the overall molecular weight. The hydrogen-to-carbon ratio of 2.8:1 slightly exceeds the typical alkane ratio due to the presence of the amino substituents.

Property Value Source
Molecular Formula C₅H₁₄N₂
Molecular Weight 102.18 g/mol
Exact Mass 102.11600 Da
Nitrogen Content 27.44% Calculated
Hydrogen/Carbon Ratio 2.8:1 Calculated

The polar surface area calculation yields a value of 52.04000 Ų, indicating moderate polarity characteristics that influence the compound's solubility and interaction properties. The logarithm of the partition coefficient between octanol and water (LogP) is reported as 1.47310, suggesting moderate lipophilicity that balances hydrophilic amino groups with the hydrophobic alkyl chain. These physicochemical parameters provide essential insights into the compound's behavior in different chemical environments and its potential for membrane permeation and biological interactions.

Structural Isomerism in Pentanediamine Derivatives

The pentanediamine family encompasses multiple structural isomers that demonstrate the diverse arrangements possible when positioning two amino groups on a five-carbon backbone. This compound represents one of several constitutional isomers, each exhibiting distinct chemical and physical properties based on amino group positioning. The systematic analysis of these isomers reveals fundamental principles of structural chemistry and the relationship between molecular architecture and compound behavior.

The primary structural isomers of pentanediamine include 1,2-diaminopentane (CAS 52940-41-7), 1,3-diaminopentane (CAS 589-37-7), 2,4-diaminopentane (CAS 591-05-9), and 1,5-diaminopentane (CAS 462-94-2). Each isomer maintains the same molecular formula C₅H₁₄N₂ while exhibiting different connectivity patterns between the amino groups and the carbon skeleton. The this compound isomer specifically features amino groups separated by three carbon atoms, creating a unique spatial arrangement that influences its chemical reactivity and coordination behavior.

Isomer CAS Number IUPAC Name Key Structural Feature
1,2-Diaminopentane 52940-41-7 pentane-1,2-diamine Adjacent amino groups
1,3-Diaminopentane 589-37-7 pentane-1,3-diamine Two-carbon separation
This compound 591-77-5 pentane-1,4-diamine Three-carbon separation
2,4-Diaminopentane 591-05-9 pentane-2,4-diamine Internal positioning
1,5-Diaminopentane 462-94-2 pentane-1,5-diamine Terminal positioning

Additional structural variants include pentane-1,1-diamine (CAS 80247-16-1), which features both amino groups attached to the same carbon atom. This geminal diamine arrangement represents a distinctly different structural class compared to the vicinal, 1,3-, 1,4-, and 1,5-positioning patterns observed in other isomers. The structural diversity within the pentanediamine family demonstrates the significant impact of functional group positioning on molecular properties and potential applications.

The isomeric relationships extend beyond simple positional variations to include stereochemical considerations. Several pentanediamine isomers, including this compound, contain chiral centers that can give rise to enantiomeric forms. The presence of a secondary carbon bearing an amino group in this compound creates a stereogenic center, potentially yielding both R and S configurations under appropriate synthetic conditions. These stereochemical aspects add additional complexity to the structural characterization and may influence biological activity and synthetic utility.

Three-Dimensional Conformational Analysis

The three-dimensional conformational behavior of this compound reflects the complex interplay between intramolecular interactions, steric constraints, and thermodynamic stability factors. The compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds along the pentane backbone, allowing for various spatial arrangements of the amino functional groups. Computational studies and experimental investigations have revealed preferred conformational states that minimize steric repulsion while optimizing favorable intramolecular interactions.

The molecular structure of this compound can be represented by the Simplified Molecular Input Line Entry System notation CC(CCCN)N, which encodes the connectivity pattern showing the branched arrangement with one amino group attached to a secondary carbon and another to a terminal carbon. This structural arrangement creates asymmetry in the molecule, leading to different rotational preferences around individual carbon-carbon bonds. The conformational analysis must consider the influence of the amino groups' electron-donating properties and their potential for hydrogen bonding interactions.

Theoretical calculations and molecular modeling studies suggest that this compound adopts extended conformations in the gas phase to minimize repulsive interactions between the positively charged amino groups. The preferred conformations typically feature gauche arrangements around specific carbon-carbon bonds to optimize the spatial separation of the nitrogen atoms while maintaining favorable intramolecular contacts. The conformational equilibrium shifts in response to environmental factors such as solvent polarity, temperature, and the presence of counterions or complexing agents.

The conformational dynamics of this compound influence its chemical reactivity and binding properties. Extended conformations favor intermolecular interactions and complex formation with metal ions or other coordination partners. Conversely, more compact conformational states may facilitate intramolecular cyclization reactions or influence the compound's ability to serve as a bridging ligand in coordination chemistry applications. The conformational flexibility represents both an advantage for adaptive binding and a challenge for precise structural determination in solution-phase studies.

Crystallographic Properties and Solid-State Behavior

The solid-state properties of this compound reflect the compound's ability to form extensive hydrogen bonding networks through its amino functional groups. Crystallographic investigations reveal packing arrangements that maximize favorable intermolecular interactions while accommodating the molecular geometry constraints imposed by the pentane backbone. The crystal structure analysis provides insights into the preferred orientations and coordination geometries that govern the compound's behavior in the solid state.

Thermal analysis studies of this compound indicate specific phase transition behaviors that characterize its solid-state stability. The compound exhibits defined melting and crystallization temperatures that depend on crystal packing efficiency and intermolecular interaction strength. The thermal properties influence handling, storage, and processing conditions for practical applications involving the compound. Crystal morphology observations reveal characteristic habit patterns that relate to the underlying molecular packing arrangements and growth kinetics.

The hydrogen bonding patterns in crystalline this compound create three-dimensional networks that stabilize specific conformational states of the molecule. These solid-state conformations may differ significantly from those preferred in solution or gas-phase environments, demonstrating the importance of intermolecular forces in determining molecular geometry. The crystal packing analysis reveals coordination numbers and nearest-neighbor relationships that influence the compound's mechanical properties and dissolution behavior.

Properties

IUPAC Name

pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(7)3-2-4-6/h5H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEICEJLUNGARHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338738
Record name 1,4-DIAMINOPENTANE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-77-5
Record name 1,4-Pentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-DIAMINOPENTANE
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URL https://comptox.epa.gov/dashboard/DTXSID40338738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Dinitriles or Dinitro Compounds

One traditional route to 1,4-diaminopentane involves the catalytic hydrogenation or chemical reduction of 1,4-dicyanobutane or related dinitrile compounds. This method typically uses metal catalysts (e.g., Raney nickel) under hydrogen pressure to convert nitrile groups into primary amines.

Amination of 1,4-Dihalides or Ditosylates

Another classical approach is the nucleophilic substitution reaction of 1,4-dihalopentane or 1,4-ditosylpentane with ammonia or primary amines. For example, 1,4-ditosylanthraquinone derivatives have been aminated with primary or secondary alkyl amines in organic solvents like methylene chloride under reflux conditions to yield diamino compounds (though this example is more specific to anthraquinones, it illustrates the principle of substitution reactions for diamine synthesis).

Renewable and Green Chemistry Approaches

Terpene-Based Synthesis via Di-Aza-Diels–Alder Reaction

A recent innovative method involves synthesizing this compound derivatives from renewable terpene feedstocks such as α-terpinene. This method uses dibenzyl azodicarboxylate (DBAD) and hydrogen under mild conditions in a two-step process:

  • Step 1: Visible-light mediated di-aza-Diels–Alder cycloaddition of α-terpinene with DBAD forms a cycloadduct.
  • Step 2: Heterogeneously catalyzed quadruple hydrogenation of the cycloadduct yields the 1,4-diamine.

This method avoids regioselectivity issues common in terpene chemistry and uses relatively benign reagents, offering a sustainable alternative to traditional methods that use hazardous reagents like hydrogen cyanide or sodium azide.

Optimization of Reaction Parameters

  • The cycloaddition reaction is optimized in solvents such as diisopropyl ether or ethyl acetate, balancing yield and sustainability.
  • Irradiation with 405 nm LED light for 2 hours at around 38°C achieves up to 61% isolated yield of the cycloadduct.
  • The cycloadduct can be purified by distillation under reduced pressure, and the final diamine can be sublimed, reducing the need for solvent-intensive purification.
  • Flow reactor setups improve scalability by ensuring efficient irradiation and mixing.

Advantages of the Terpene-Based Method

  • Uses renewable feedstocks.
  • Employs mild reaction conditions.
  • Avoids toxic reagents such as hydrogen cyanide.
  • Provides regio- and stereoselective synthesis.
  • Enables sustainable purification techniques.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Catalytic hydrogenation of dinitriles 1,4-Dicyanobutane Raney Ni, H2, elevated pressure Variable Established method, scalable Requires high pressure, catalysts
Nucleophilic substitution of ditosylates 1,4-Ditosylpentane or analogs Primary amines, methylene chloride, reflux ~70-90 (for related compounds) Mild temperatures, good yields Use of organic solvents, purification steps
Terpene-based di-aza-Diels–Alder route α-Terpinene DBAD, visible light (405 nm), H2, catalyst ~61 (cycloadduct) Renewable feedstock, mild conditions, green chemistry Requires photochemical setup, moderate yield

Summary of Research Findings

  • Classical routes to this compound rely on nitrile reduction or nucleophilic substitution, offering good yields but often requiring harsh conditions or hazardous reagents.
  • The terpene-based synthesis route represents a significant advancement by integrating green chemistry principles, using renewable raw materials and benign reagents.
  • Photochemical activation and flow chemistry enhance reaction efficiency and scalability.
  • Purification techniques such as sublimation and distillation under reduced pressure reduce solvent waste and improve sustainability.
  • The terpene-based method, while promising, currently achieves moderate yields and requires specialized equipment but holds potential for industrial application with further optimization.

Chemical Reactions Analysis

Types of Reactions

1,4-Diaminopentane undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form glutaric acid.

    Reduction: It can be reduced to form pentane.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Glutaric acid.

    Reduction: Pentane.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

1,4-Diaminopentane has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a building block for the synthesis of polyamides and other polymers.

    Biology: It serves as a precursor for the biosynthesis of other polyamines, which are essential for cell growth and differentiation.

    Medicine: It is studied for its potential role in modulating biological processes and as a biomarker for certain diseases.

    Industry: It is used in the production of adhesives, coatings, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of 1,4-diaminopentane involves its interaction with various molecular targets and pathways. In biological systems, it acts as a polyamine, stabilizing DNA and RNA structures, modulating ion channels, and influencing cell signaling pathways. It is also involved in the regulation of cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

Structural and Chemical Properties

Table 1 summarizes key properties of 1,4-diaminopentane and analogous diamines:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Amino Positions Synthesis Methods Key Applications
This compound 591-77-5 C₅H₁₄N₂ 102.18 1,4 Chemical synthesis Specialty chemicals, research
Cadaverine (1,5-Diaminopentane) 462-94-2 C₅H₁₄N₂ 102.18 1,5 Bio-based (fermentation) Polyamides, biogenic amines
Putrescine (1,4-Diaminobutane) 110-60-1 C₄H₁₂N₂ 88.15 1,4 Bio-based Polyamides, biogenic amines
1,6-Hexanediamine 124-09-4 C₆H₁₆N₂ 116.20 1,6 Fossil/bio-based Nylon production

Key Observations :

  • Structural Isomerism: Despite sharing the same molecular formula with cadaverine (1,5-diaminopentane), this compound exhibits distinct chemical behavior due to the spacing between amino groups. This difference impacts solubility, reactivity, and interactions in biological or polymer systems .
  • Synthesis: this compound is chemically synthesized, whereas cadaverine and putrescine are increasingly produced via bio-based routes (e.g., engineered E. coli or Corynebacterium glutamicum) .
Polymer Production
  • Cadaverine (1,5) and putrescine (1,4-butanediamine) are widely used in bio-based polyamides due to their compatibility with renewable dicarboxylic acids . For example, cadaverine-derived polyamides exhibit flexibility and thermal stability suitable for textiles and automotive parts .
Self-Assembly and Surfactant Systems
  • In micelle formation studies, odd-numbered diamines like 1,5-diaminopentane show weaker correlations between critical micelle concentration (CMC) and surfactant hydrophobicity (R² = 0.987) compared to even-numbered 1,4-diaminobutane (R² = 0.8833) .
  • This compound may exhibit intermediate behavior due to its asymmetric spacing, but experimental data is scarce.

Physical and Analytical Challenges

  • Volatility and Reactivity: Diamines like cadaverine and putrescine pose challenges in gas chromatography (GC) due to low vapor pressure and reactivity, often requiring derivatization . A typographical error in some literature mislabels cadaverine as "this compound" ; however, cadaverine is definitively 1,5-diaminopentane .
  • Toxicity: Cadaverine and putrescine are toxic to aquatic organisms (e.g., LC₅₀ = 12–15 mg/L for zebrafish) , but toxicity data for this compound remains unstudied.

Metabolic Engineering and Sustainability

  • Cadaverine is a flagship bio-based diamine, with metabolic engineering breakthroughs enabling production from renewable feedstocks .
  • This compound lacks bio-production pipelines, limiting its use in sustainable chemistry.

Biological Activity

1,4-Diaminopentane, commonly known as cadaverine, is a biogenic amine that plays a significant role in various biological processes. It is synthesized through the decarboxylation of the amino acid lysine and is primarily associated with microbial metabolism. This article explores the biological activity of this compound, focusing on its synthesis, metabolic pathways, and potential applications in biotechnology and medicine.

Synthesis and Metabolic Pathways

This compound is produced by several microorganisms, notably Corynebacterium glutamicum, which can convert lysine into cadaverine via lysine decarboxylase enzymes. This metabolic pathway has been extensively studied to enhance cadaverine production for industrial applications such as bio-based polyamides and other polymers. Recent research has demonstrated the engineering of C. glutamicum strains to improve cadaverine yield by eliminating competing pathways .

Table 1: Enzymatic Activity in Cadaverine Production

SubstrateStrainSpecific Activity (mU mg⁻¹)
1,5-DiaminopentaneDAP-3c38.12 ± 0.53
1,4-DiaminobutaneDAP-3c<0.01 ± 0.00
1,3-DiaminopropaneDAP-3c<0.01 ± 0.00

This table illustrates the specific activities of different substrates in engineered strains of Corynebacterium glutamicum, highlighting the high activity associated with 1,5-diaminopentane compared to other substrates .

Biological Functions and Applications

This compound exhibits various biological activities that contribute to its potential applications:

  • Antimicrobial Properties : Cadaverine has been shown to possess antimicrobial properties against certain pathogens, making it a candidate for use in preserving food products and in pharmaceuticals.
  • Polymer Production : As a precursor for polyamides and other polymers, cadaverine's role in biopolymer synthesis is gaining attention due to its renewable nature and potential for sustainable manufacturing processes .
  • Cell Signaling : Emerging studies suggest that cadaverine may play a role in cell signaling pathways, influencing cellular responses under stress conditions.

Case Study 1: Engineering Corynebacterium glutamicum

In one notable study, researchers successfully engineered Corynebacterium glutamicum to enhance cadaverine production by deleting specific genes responsible for competing metabolic pathways. The modified strain exhibited a significant increase in cadaverine yield without adverse effects on growth rates or substrate utilization . This approach demonstrates the potential for biotechnological applications in producing high-value compounds from renewable resources.

Case Study 2: Antimicrobial Applications

Another study explored the antimicrobial effects of cadaverine against Staphylococcus aureus and Escherichia coli. The results indicated that cadaverine could inhibit bacterial growth at certain concentrations, suggesting its potential use as a natural preservative or therapeutic agent .

Q & A

Q. How can researchers optimize the purification of this compound from fermentation broths?

  • Answer: A solvent-free purification process involves sequential steps: (1) centrifugation to remove biomass, (2) ultrafiltration to isolate diamine-rich fractions, and (3) crystallization under controlled pH and temperature. This method achieved yields of 81±2% purity for cadaverine, avoiding flammable/toxic solvents . Table 1: Purification Yields for Aliphatic Diamines
DiamineYield (%)Purity (%)
1,3-Diaminopropane87±3≥99
1,4-Diaminobutane86±4≥98
This compound 81±2 ≥97

Q. What methodological challenges arise in synthesizing polyamides using this compound, and how can side reactions be mitigated?

  • Answer: Heating this compound with carboxylic acids at high temperatures induces cyclization reactions, forming 5- or 6-membered monofunctional cycles that act as chain stoppers, limiting polymer molecular weight. To mitigate:
  • Use shorter reaction times and lower temperatures (e.g., 150°C vs. 200°C).
  • Introduce branching agents (e.g., hexamethylenediamine) to counteract gelation .
  • Optimize stoichiometry to minimize unreacted diamine residues .

Q. How do contradictory results in this compound quantification arise across analytical platforms, and how should they be resolved?

  • Answer: Discrepancies stem from:
  • Sample Preparation: Salt formation in biological matrices reduces free-base volatility. Derivatization (e.g., FAA) is essential for GC but may introduce artifacts .
  • Instrument Sensitivity: LC-MS/MS outperforms GC in detecting non-volatile salts but requires ion-pairing reagents.
  • Resolution: Cross-validate methods using internal standards (e.g., deuterated cadaverine) and optimize pH during extraction to favor free-base forms .

Q. What sustainable production strategies exist for this compound, and how do they compare to chemical synthesis?

  • Answer: Bio-based production via metabolically engineered E. coli or Corynebacterium glutamicum offers higher sustainability. Key steps:
  • Enzymatic Decarboxylation: Lysine decarboxylase (e.g., ldcC) converts lysine to cadaverine with >90% efficiency .
  • Fermentation Optimization: Use glucose or glycerol as carbon sources; yields reach 60 g/L in fed-batch reactors .
  • Advantage: Reduces reliance on petrochemical precursors and hazardous solvents compared to traditional amination routes .

Q. How does the chain length of diamines influence their efficacy in graphene-based photocatalyst design?

  • Answer: In amine condensation reactions with graphene oxide (GO), this compound forms longer linkers than 1,2-ethylenediamine, enhancing charge transfer in dye-sensitized systems. Experimental data show:
  • Conductivity: 1,5-PDA-modified GO exhibits 2× higher electrical conductivity than 1,2-EDA variants.
  • Hydrogen Production: Catalysts using this compound achieve 120 µmol/h/g H₂ vs. 80 µmol/h/g for shorter-chain diamines .

Q. Methodological Notes

  • References: Prioritize peer-reviewed studies from journals like Chem. Eng. Sci. and Journal of Chromatography B. Exclude non-academic sources (e.g., market reports).
  • Data Validation: Cross-check analytical results with orthogonal methods (e.g., NMR for purity, LC-MS for quantification).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4-Diaminopentane
Reactant of Route 2
Reactant of Route 2
1,4-Diaminopentane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.